o-Isobutyl o-pentyl phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Isobutyl o-pentyl phosphorodithioate is an organophosphorus compound with the molecular formula C9H21O2PS2. It is a member of the phosphorodithioate family, which are known for their applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes both isobutyl and pentyl groups attached to a phosphorodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Isobutyl o-pentyl phosphorodithioate typically involves the reaction of phosphorus pentasulfide (P2S5) with alcohols. The general reaction can be represented as follows:
P2S5+2ROH→(RO)2P(S)SH+H2S
In this case, the alcohols used are isobutanol and pentanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
o-Isobutyl o-pentyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Phosphorothioates
Substitution: Various substituted phosphorodithioates
Hydrolysis: Phosphoric acid derivatives
Scientific Research Applications
o-Isobutyl o-pentyl phosphorodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used as an additive in lubricants and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism of action of o-Isobutyl o-pentyl phosphorodithioate involves its interaction with molecular targets through its phosphorodithioate moiety. The compound can form strong bonds with metal ions, making it effective in coordination chemistry and mineral processing. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting their activity.
Comparison with Similar Compounds
Similar Compounds
S-Allyl-O, O′-dibutyl phosphorodithioate: Another member of the phosphorodithioate family with similar applications.
O, O′-diethyl phosphorodithioate: Known for its use in pesticides and as a reagent in organic synthesis.
Uniqueness
o-Isobutyl o-pentyl phosphorodithioate is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions with metal ions and enzymes, making it valuable in various applications.
Properties
CAS No. |
19475-46-8 |
---|---|
Molecular Formula |
C9H21O2PS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-methylpropoxy-pentoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-5-6-7-10-12(13,14)11-8-9(2)3/h9H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
KEZYTBRZEHSOTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=S)(OCC(C)C)S |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.